(1S)-1-(3-nitrophenyl)propan-1-amine
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Overview
Description
(1S)-1-(3-nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 1-phenylpropan-1-amine to introduce the nitro group at the meta position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-nitrophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum or palladium.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanamines.
Scientific Research Applications
(1S)-1-(3-nitrophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-nitrophenyl)propan-1-amine: Similar structure but with the nitro group at the para position.
(1S)-1-(2-nitrophenyl)propan-1-amine: Similar structure but with the nitro group at the ortho position.
Uniqueness
(1S)-1-(3-nitrophenyl)propan-1-amine is unique due to the position of the nitro group, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to different properties and applications compared to its ortho and para counterparts.
Properties
CAS No. |
874098-11-0 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1S)-1-(3-nitrophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3/t9-/m0/s1 |
InChI Key |
ONWQSIRAWSRGBH-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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